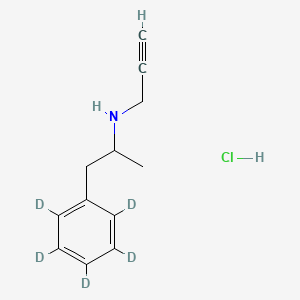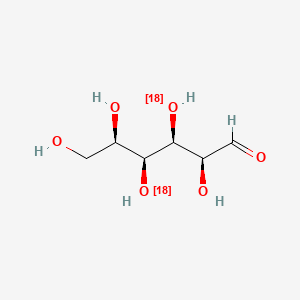
D-Idose-18O2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Idose-18O2: is a labeled form of D-Idose, a rare aldohexose sugar. The “18O2” designation indicates that the compound contains two oxygen atoms labeled with the stable isotope oxygen-18. This labeling is often used in scientific research to trace the metabolic pathways and reactions involving the compound. D-Idose itself is one of the rarest hexoses and is known for its instability under acidic, basic, or thermal conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Idose-18O2 typically involves the incorporation of oxygen-18 into D-Idose. One common method is the Kiliani-Fischer synthesis, which starts with D-glucose. The process involves the following steps:
Formation of Heptonic Acid: D-glucose is reacted with sodium cyanide to form the sodium salts of epimeric D-ido and L-gluco heptonic acids.
Cleavage and Reduction: The C6-C7 bond of the heptonic acid is cleaved using periodate, followed by selective reduction of C1 and/or C6.
Incorporation of 18O: The incorporation of oxygen-18 can be achieved by using 18O-labeled water or other 18O-labeled reagents during the synthesis.
Industrial Production Methods: Industrial production of this compound is limited due to the rarity and instability of D-Idose. advancements in biotechnology, such as the Izumoring strategy, have improved the availability of rare sugars, including D-Idose. This strategy involves the use of specific enzymes to interconvert various monosaccharides .
Analyse Chemischer Reaktionen
Types of Reactions: D-Idose-18O2 undergoes several types of chemical reactions, including:
Oxidation: D-Idose can be oxidized to form D-iduronic acid and D-idonic acid.
Reduction: Reduction of D-Idose can yield various sugar alcohols.
Substitution: The hydroxyl groups of D-Idose can be substituted with other functional groups to form esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hypohalites.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Acetic anhydride and alkyl halides are used for ester and ether formation.
Major Products:
Oxidation: D-iduronic acid and D-idonic acid.
Reduction: Sugar alcohols.
Substitution: Esters and ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Idose-18O2 is used in isotope labeling studies to trace the metabolic pathways of sugars. It helps in understanding the enzymatic transformations and the fate of sugars in various biochemical processes .
Biology: In biological research, this compound is used to study the uptake and metabolism of rare sugars in cells. It has been shown to inhibit glucose uptake in certain cancer cell lines, making it a potential candidate for cancer research .
Medicine: Its ability to inhibit glucose uptake in cancer cells suggests it could be used in the design of anticancer drugs .
Industry: In the food industry, rare sugars like D-Idose are explored for their low-calorie sweetening properties. the industrial use of this compound is limited due to its high cost and complexity of production .
Wirkmechanismus
The mechanism by which D-Idose-18O2 exerts its effects involves the inhibition of glucose uptake. This is achieved through a thioredoxin-interacting protein (TXNIP)-independent pathway. Unlike other rare sugars, D-Idose does not rely on TXNIP to inhibit glucose uptake, suggesting a unique mechanism of action . The exact molecular targets and pathways involved are still under investigation, but it is believed that D-Idose acts as a glycolytic inhibitor, thereby slowing down the uptake and metabolism of glucose in cells .
Vergleich Mit ähnlichen Verbindungen
D-Iduronic Acid: An oxidized form of D-Idose, used in the synthesis of glycosaminoglycans.
D-Idonic Acid: Another oxidized form of D-Idose, used in various biochemical applications.
D-Allose: A C-3 epimer of D-glucose, known for its anti-proliferative activity against cancer cells.
Uniqueness: D-Idose-18O2 is unique due to its isotope labeling, which allows for detailed tracing of metabolic pathways. Its ability to inhibit glucose uptake through a TXNIP-independent mechanism also sets it apart from other rare sugars .
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
184.16 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-2,5,6-trihydroxy-3,4-bis(18O)(oxidanyl)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m1/s1/i11+2,12+2 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-FZSVSDNLSA-N |
Isomerische SMILES |
C([C@H]([C@@H]([C@H]([C@@H](C=O)O)[18OH])[18OH])O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


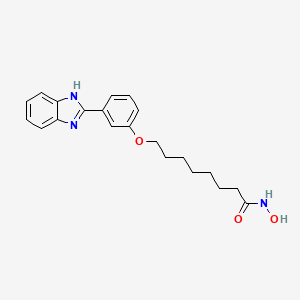
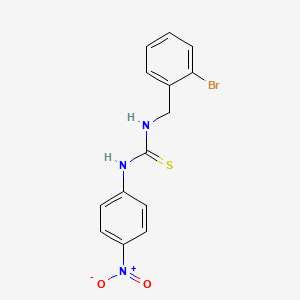
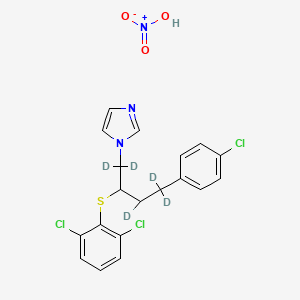
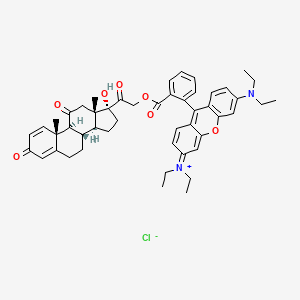
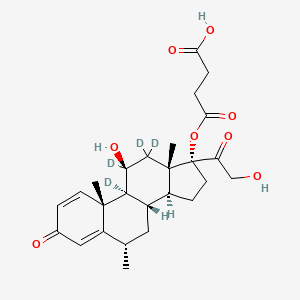

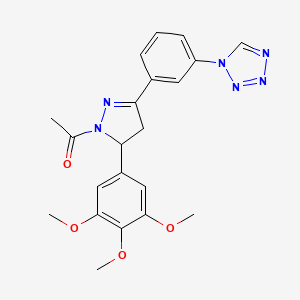
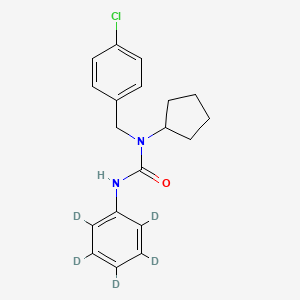



![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(4-oxo-3H-quinazolin-7-yl)sulfanyl]phenyl]urea](/img/structure/B15142477.png)

